N-Formyl-DL-methionine

Descripción

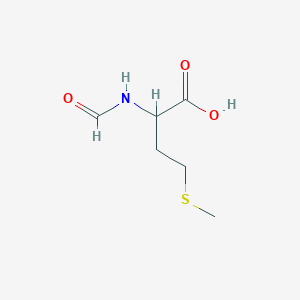

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-formamido-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S/c1-11-3-2-5(6(9)10)7-4-8/h4-5H,2-3H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYUSHNKNPOHWEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4309-82-4, 4289-98-9 | |

| Record name | N-Formylmethionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4309-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Formyl-DL-methionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004309824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4289-98-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4309-82-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-formyl-DL-methionine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.112 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Mechanisms of Protein Synthesis Initiation

Role of N-Formyl-DL-methionine in Prokaryotic Translation Initiation

In prokaryotic organisms like E. coli, protein synthesis begins with the formation of an initiation complex. lumenlearning.comcuny.edu This complex involves the small 30S ribosomal subunit, messenger RNA (mRNA), initiation factors (IF-1, IF-2, and IF-3), and a specific initiator tRNA carrying N-formylmethionine (fMet-tRNAfMet). lumenlearning.comcuny.edu The presence of fMet is a key feature that distinguishes the initiation of translation from the subsequent elongation steps. wikipedia.org

Specificity with 30S Ribosome–mRNA Complex

The initiation of protein synthesis in prokaryotes commences with the binding of the 30S ribosomal subunit to the mRNA template. lumenlearning.com A specific sequence on the mRNA, known as the Shine-Dalgarno sequence, interacts with ribosomal RNA (rRNA) to correctly position the 30S subunit at the start codon, which is typically AUG. lumenlearning.com The 30S ribosome–mRNA complex then specifically recruits the initiator tRNA, fMet-tRNAfMet. wikipedia.org This specificity ensures that protein synthesis begins at the correct location on the mRNA. The initiation factor IF-2, a GTPase, plays a significant role in binding fMet-tRNAfMet and guiding it to the P-site on the 30S subunit. osti.gov The assembly is completed when the large 50S ribosomal subunit joins the complex, forming the 70S initiation complex. lumenlearning.com

Binding to tRNAfMet and AUG Start Codon Recognition

Prokaryotes possess two main types of tRNA for methionine: an initiator tRNA (tRNAfMet) and an elongator tRNA (tRNAMet). libretexts.org Both are charged with methionine by the same enzyme, methionyl-tRNA synthetase. wikipedia.org However, only the methionine attached to tRNAfMet can be formylated. wikipedia.org The initiator tRNA, fMet-tRNAfMet, has unique structural features, including a notable C1:A72 mismatch in the acceptor stem, that allow it to be recognized by initiation factor IF-2 and to bind directly to the ribosomal P-site during initiation. osti.govwikipedia.org This is in contrast to all other aminoacyl-tRNAs, which enter the A-site during the elongation phase. The fMet-tRNAfMet recognizes the AUG start codon on the mRNA, setting the correct reading frame for the synthesis of the polypeptide chain. quora.com

Enzymatic Formylation by Methionyl-tRNA Formyltransferase (FMT)

The formylation of the methionine residue attached to tRNAfMet is a critical pre-translational modification. bmbreports.org This reaction is catalyzed by the enzyme methionyl-tRNA formyltransferase (FMT). creativebiolabs.netuniprot.org FMT specifically recognizes the unique structural elements of the initiator Met-tRNAfMet and does not act on the elongator Met-tRNAMet. wikipedia.orgpnas.org The enzyme transfers a formyl group from the donor molecule, N10-formyltetrahydrofolate, to the amino group of the methionine. pnas.orgmicrobialcell.com This formylation is crucial as it promotes the recognition of the initiator tRNA by IF-2 and prevents it from being used in the elongation phase of protein synthesis. uniprot.org While not always strictly essential for viability, the absence of formylation can lead to slow growth and stress sensitivity in bacteria like E. coli. microbialcell.com

| Enzyme/Factor | Function in this compound Pathway |

| Methionyl-tRNA Synthetase | Attaches methionine to both initiator (tRNAfMet) and elongator (tRNAMet) tRNAs. wikipedia.org |

| Methionyl-tRNA Formyltransferase (FMT) | Catalyzes the addition of a formyl group to methionine that is attached to tRNAfMet. creativebiolabs.netuniprot.org |

| Initiation Factor 2 (IF-2) | A GTPase that specifically recognizes and binds fMet-tRNAfMet, guiding it to the P-site of the 30S ribosomal subunit. osti.gov |

| Peptide Deformylase (PDF) | Removes the formyl group from the N-terminal methionine of the nascent polypeptide chain. nih.govresearchgate.net |

| Methionine Aminopeptidase (B13392206) (MetAP) | Cleaves the N-terminal methionine residue from some proteins after deformylation. nih.govacs.org |

Post-translational Processing: Deformylation by Peptide Deformylase (PDF)

Once the nascent polypeptide chain emerges from the ribosome, the N-terminal formyl group is often removed. nih.gov This co-translational process is carried out by the enzyme peptide deformylase (PDF). nih.govresearchgate.net PDF is a metalloprotease that catalyzes the hydrolytic cleavage of the formyl group from the N-terminal formylmethionine. nih.govuio.no This deformylation step is essential for the viability of many bacteria, as the subsequent enzyme, methionine aminopeptidase, cannot act on a formylated methionine residue. microbialcell.comuio.no The inhibition of PDF is a target for antimicrobial agents because it disrupts the maturation of essential proteins. uio.nowiley.com

Methionine Aminopeptidase (MetAP) Activity on N-terminal Methionine

Following the removal of the formyl group by PDF, the N-terminal methionine itself may be cleaved from the growing polypeptide chain. wiley.com This excision is performed by methionine aminopeptidase (MetAP). nih.govacs.org MetAP is also a metalloprotease, and its activity is highly specific. plos.org The enzyme's ability to remove the N-terminal methionine is dictated by the nature of the adjacent amino acid (the P1' residue). nih.govacs.org MetAP generally requires the second amino acid to have a small and uncharged side chain, such as Glycine, Alanine, Serine, Cysteine, Proline, Threonine, or Valine. nih.govuniprot.org If the second amino acid has a large or charged side chain, the N-terminal methionine is typically retained. nih.gov This processing is crucial for the function and stability of many proteins. plos.orgnih.gov

This compound in Organellar Protein Synthesis

The use of N-formylmethionine for the initiation of protein synthesis is not exclusive to prokaryotes. It is also a key feature of protein synthesis within mitochondria and chloroplasts, the energy-producing organelles in eukaryotic cells. wikipedia.orgebi.ac.uk This similarity is considered strong evidence for the endosymbiotic theory, which posits that these organelles evolved from ancient free-living bacteria. wikipedia.org

In both mitochondria and chloroplasts, the translational machinery resembles that of bacteria. microbialcell.comnih.gov They have their own DNA, ribosomes (of the 70S type), and a distinct set of tRNAs, including an initiator tRNA that is charged with methionine and subsequently formylated. bmbreports.orgnih.gov The enzyme responsible for this formylation in mitochondria is the nuclear-encoded mitochondrial methionyl-tRNA formyltransferase (MTFMT). nih.govmit.edu

While essential for efficient protein synthesis in bacteria, the requirement for N-formylation in mammalian mitochondria is a subject of ongoing research. nih.gov Studies have shown that while N-formylation is not an absolute requirement for the initiation of mitochondrial protein synthesis, its absence can impair the efficient synthesis of certain mitochondrial-encoded proteins and affect the assembly and stability of oxidative phosphorylation (OXPHOS) complexes. nih.govmit.edu In plants, the removal of the formyl group in chloroplasts is carried out by a peptide deformylase, similar to the process in bacteria. scispace.com

Mitochondrial Translation Initiation

The process of translation initiation in mammalian mitochondria, while sharing similarities with its bacterial counterpart, possesses unique features. It begins with the dissociation of the 55S mitoribosome into its 28S small subunit (SSU) and 39S large subunit (LSU). frontiersin.orgnih.gov The initiation complex then forms, consisting of the 28S subunit, mitochondrial mRNA (mt-mRNA), and a specialized initiator tRNA, N-formylmethionyl-tRNA (fMet-tRNA). frontiersin.org This process is facilitated by nuclear-encoded initiation factors, namely mtIF2 and mtIF3. oup.com

A key step in this pathway is the formylation of methionyl-tRNA (Met-tRNA). In mammalian mitochondria, a single species of tRNAMet serves for both initiation and elongation. nih.govoup.com The enzyme methionyl-tRNA formyltransferase (MTFMT), which is encoded in the nucleus and imported into the mitochondria, catalyzes the addition of a formyl group to a portion of the Met-tRNAMet pool. nih.govmit.edu This formylation is a critical determinant, as it significantly enhances the affinity of the tRNA for the initiation factor mtIF2, thereby directing it towards the initiation pathway. frontiersin.orgnih.gov Conversely, the unformylated Met-tRNAMet binds to the mitochondrial elongation factor Tu (EF-Tumt) and participates in the elongation phase of protein synthesis. nih.gov

The initiation factor mtIF2 plays a central role in selecting the fMet-tRNA and, in vertebrates, has a unique insertion that is thought to functionally replace the bacterial initiation factor IF1. oup.comnih.gov While N-formylation is generally considered a requirement for the initiation of protein synthesis in mitochondria, some studies in yeast and even mammalian cells suggest that translation can proceed in its absence, albeit with reduced efficiency for certain mitochondrial-encoded proteins. nih.govmit.eduasm.org This indicates that while not absolutely essential in all contexts, N-formylation is critical for the efficient synthesis of mitochondrial proteins and the subsequent assembly of functional oxidative phosphorylation (OXPHOS) complexes. nih.govmit.edu

Chloroplast Translation Initiation

Similar to mitochondria, protein synthesis in chloroplasts is initiated by N-formylmethionine. biocyclopedia.commicrobialcell.comoup.com The chloroplast translation machinery closely resembles that of bacteria, a reflection of its prokaryotic ancestry. nih.gov The process starts with the formation of a preinitiation complex, which includes the 30S ribosomal subunit, the initiator fMet-tRNA, and three initiation factors (IF1, IF2, and IF3), for which chloroplasts have functional orthologs. nih.gov This complex then binds to the initiation site on the chloroplast mRNA. nih.gov

The majority of chloroplast reading frames are preceded by a Shine-Dalgarno (SD) sequence, a purine-rich region that facilitates the binding of the ribosome by interacting with the 16S rRNA of the 30S subunit. nih.gov Following the binding of the 50S subunit to form the complete 70S ribosome, translation elongation commences. nih.govresearchgate.net The use of N-formylmethionyl-tRNA for initiation in chloroplasts has been demonstrated in various plant species, including beans and Euglena. core.ac.uk While AUG is the most common start codon, chloroplasts can also utilize non-AUG start codons like GUG and UUG. researchgate.netresearchgate.net

Evolutionary Implications: Endosymbiotic Theory

The use of this compound as the initiating amino acid in both mitochondria and chloroplasts provides compelling evidence for the endosymbiotic theory. wikipedia.orgwikipedia.org This theory posits that these organelles originated from free-living prokaryotes that were engulfed by an ancestral eukaryotic cell. wikipedia.org Mitochondria are thought to have evolved from an alphaproteobacterium, while chloroplasts are believed to be descendants of a cyanobacterium. wikipedia.orgukessays.com

Several key features of mitochondrial and chloroplast protein synthesis machinery support this theory:

Initiator Amino Acid: Both organelles, like bacteria, use N-formylmethionine to initiate protein synthesis, whereas eukaryotic cytosolic protein synthesis starts with methionine. wikipedia.orgukessays.comkhanacademy.org

Ribosomes: The ribosomes in mitochondria and chloroplasts are 70S, similar in size to bacterial ribosomes, and distinct from the 80S ribosomes found in the eukaryotic cytoplasm. biocyclopedia.comwikipedia.org

Genetic Material: Mitochondria and chloroplasts contain their own circular DNA, similar to bacterial chromosomes. wikipedia.orgkhanacademy.org

These shared characteristics strongly suggest a common evolutionary origin between these organelles and bacteria, underpinning the endosymbiotic theory as the leading explanation for the evolution of eukaryotic cells. wikipedia.orgukessays.com

Distinctions from Eukaryotic Cytosolic Protein Synthesis

The initiation of protein synthesis in the eukaryotic cytosol differs significantly from the mechanisms observed in mitochondria and chloroplasts. The most prominent distinction lies in the initiator amino acid.

| Feature | Mitochondrial/Chloroplast Protein Synthesis | Eukaryotic Cytosolic Protein Synthesis |

| Initiator Amino Acid | N-Formylmethionine wikipedia.orgebi.ac.uk | Methionine khanacademy.org |

| Initiator tRNA | fMet-tRNA frontiersin.org | Met-tRNAi wikipedia.org |

| Ribosome Size | 70S (or 55S in mammals) nih.govbiocyclopedia.com | 80S biocyclopedia.com |

| mRNA Recognition | Shine-Dalgarno sequence (chloroplasts), leaderless mRNAs (mitochondria) frontiersin.orgnih.gov | 5' cap structure khanacademy.org |

| Initiation Factors | Bacterial-like IFs (e.g., mtIF2, mtIF3) oup.com | Eukaryotic eIFs (e.g., eIF2, eIF3, eIF4F) |

In the eukaryotic cytosol, the initiator methionine is not formylated. khanacademy.org The 40S ribosomal subunit, along with a complex of eukaryotic initiation factors (eIFs), recognizes and binds to the 5' cap of the mRNA and scans for the first AUG codon. This contrasts with the Shine-Dalgarno sequence-mediated ribosome binding in chloroplasts and the recognition of often leaderless mRNAs in mitochondria. frontiersin.orgnih.govkhanacademy.org These fundamental differences highlight the distinct evolutionary pathways and regulatory mechanisms governing protein synthesis within the various compartments of a eukaryotic cell.

Biological and Immunological Significance of N Formyl Dl Methionine

N-Formyl-DL-methionine as a Danger-Associated Molecular Pattern (DAMP)

The innate immune system is adept at recognizing conserved molecular structures to differentiate between self, non-self, and cellular distress. gu.se Molecules that signal tissue injury or cellular stress are known as Danger-Associated Molecular Patterns (DAMPs). N-formyl peptides, including those containing this compound, released from damaged host cells are recognized as DAMPs. gu.sefrontiersin.org

Since mitochondria are believed to have originated from bacteria through endosymbiosis, they share many molecular features with their prokaryotic ancestors. nih.govwiley.com One such feature is the initiation of protein translation using N-formylmethionine. nih.govmicrobialcell.com During instances of cellular trauma or mitochondrial dysfunction, these N-formylated peptides can be released from the mitochondria into the extracellular environment. nih.govfrontiersin.org Once released, these molecules act as DAMPs, signaling tissue injury and triggering a sterile inflammatory response by the innate immune system. wiley.comcell-stress.com This mechanism allows the immune system to detect and respond to cellular damage even in the absence of a pathogen. wiley.com

Activation of Formyl Peptide Receptors (FPRs)

The immunological effects of N-formyl peptides are mediated through a specific class of cell surface receptors known as Formyl Peptide Receptors (FPRs). wikipedia.orgnih.gov FPRs belong to the G protein-coupled receptor (GPCR) superfamily and are crucial in recognizing N-formylmethionine-containing peptides released by bacteria or from damaged mitochondria. frontiersin.orgnih.govfrontiersin.org In humans, the FPR family consists of three main isoforms: FPR1, FPR2, and FPR3, which are encoded by separate genes. frontiersin.orgwikipedia.org These receptors are prominently expressed on various immune cells, particularly phagocytic leukocytes like neutrophils and monocytes, where they play a central role in host defense. frontiersin.orgwikipedia.org

| Receptor | Key Characteristics |

| FPR1 | High-affinity receptor for many N-formylated peptides, such as fMLF. frontiersin.orgwikipedia.org Considered the primary receptor for the pro-inflammatory actions of formyl peptides. wikipedia.org |

| FPR2 | Also known as ALX (lipoxin receptor), it binds to a more diverse range of ligands, including both pro-inflammatory and anti-inflammatory molecules. nih.gov It has a lower affinity for some formyl peptides compared to FPR1. frontiersin.orgnih.gov |

| FPR3 | The least characterized of the three receptors; its functional role is still being elucidated. guidetopharmacology.org |

Upon binding of a ligand like an N-formyl peptide, FPR1 and FPR2 undergo a conformational change that activates intracellular signaling cascades. frontiersin.org As GPCRs, they are coupled to heterotrimeric G proteins, primarily of the Gi family. frontiersin.org Ligand binding promotes the exchange of GDP for GTP on the G protein α-subunit, causing its dissociation from the βγ-subunit. nih.gov

Both subunits then trigger distinct downstream pathways:

Phospholipase C (PLC) Activation: This leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in the release of intracellular calcium and the activation of Protein Kinase C (PKC). frontiersin.org

Mitogen-Activated Protein Kinase (MAPK) Pathways: Activated G proteins can stimulate MAPK cascades, including ERK1/2, p38, and JNK, which are critical for regulating various cellular functions. frontiersin.orgfrontiersin.org

Phosphoinositide 3-Kinase (PI3K) Activation: This pathway is essential for regulating cell migration and other key neutrophil functions.

Although FPR1 and FPR2 share significant amino acid sequence homology (around 69%), they can be activated by different ligands and can trigger distinct or even opposing cellular responses, highlighting their functional diversity. frontiersin.org FPR1 is generally considered a high-affinity receptor for bacterial N-formyl peptides, while FPR2's binding affinity is influenced more by the peptide's C-terminus and it can bind a wider array of molecules. nih.gov

The activation of FPRs by N-formyl peptides is a cornerstone of the innate immune response and a critical event in the initiation of acute inflammation. wikipedia.orgwikipedia.org When bacteria invade tissues, they release N-formylmethionine-containing peptides, which act as potent chemoattractants. wikipedia.orgguidetopharmacology.org Similarly, tissue damage leads to the release of mitochondrial N-formyl peptides, triggering a sterile inflammatory response. frontiersin.org

The binding of these peptides to FPRs on neutrophils initiates a cascade of pro-inflammatory events designed to combat infection and clear cellular debris:

Cellular Activation: Leads to an increase in intracellular calcium, degranulation (release of antimicrobial proteins from granules), and the production of reactive oxygen species (ROS) in what is known as an oxidative burst. frontiersin.org

Cytokine Production: Promotes the release of inflammatory mediators, further amplifying the immune response. nih.gov

Phagocytosis: Enhances the ability of neutrophils and macrophages to engulf and destroy pathogens. wikipedia.org

These responses are fundamental to the initial line of defense against bacterial infections. wikipedia.org The process ensures that immune cells are rapidly recruited to the site of invasion or injury and are activated to perform their effector functions. wikipedia.orgnih.gov

One of the most prominent and well-studied functions mediated by this compound and related peptides is leukocyte chemotaxis—the directional movement of cells along a chemical gradient. wikipedia.orgnih.gov N-formylated peptides are powerful chemoattractants for phagocytic leukocytes, particularly neutrophils. nih.govaai.org

When N-formyl peptides are released by bacteria or damaged mitochondria, they establish a concentration gradient. ingentaconnect.com Leukocytes, expressing FPRs on their surface, detect these peptides and migrate towards the higher concentration, allowing them to home in on the site of infection or injury. frontiersin.orgingentaconnect.com The synthetic peptide N-formylmethionyl-leucyl-phenylalanine (fMLF), which mimics bacterial peptides, is a classic and potent inducer of neutrophil chemotaxis and is widely used in research to study these processes. frontiersin.orgwikipedia.org This directed migration is a critical first step in mounting an effective inflammatory response, ensuring that immune cells arrive precisely where they are needed. wikipedia.org

| Cellular Response | Mediating Receptor(s) | Description |

| Chemotaxis | FPR1, FPR2 | Directional migration of leukocytes toward the source of N-formyl peptides. frontiersin.orgnih.gov |

| Oxidative Burst | FPR1, FPR2 | Production of reactive oxygen species (ROS) to kill pathogens. frontiersin.orgnih.gov |

| Degranulation | FPR1, FPR2 | Release of antimicrobial enzymes and proteins from intracellular granules. frontiersin.orgguidetopharmacology.org |

| Phagocytosis | FPR1 | Engulfment of pathogens or cellular debris. wikipedia.org |

| Calcium Mobilization | FPR1, FPR2 | A rapid increase in intracellular calcium that acts as a second messenger for other functions. frontiersin.orgfrontiersin.org |

Role in Innate Immune Responses and Acute Inflammation

This compound in Host-Pathogen Interactions

This compound is a double-edged sword in host-pathogen interactions. It is essential for the pathogen's survival and virulence, while simultaneously serving as a key signal for its detection by the host's immune system.

For most bacteria, protein synthesis is initiated with N-formylmethionine. microbialcell.comnih.gov The enzyme methionyl-tRNA formyltransferase catalyzes the addition of a formyl group to methionine, a step crucial for the efficient initiation of translation. microbialcell.com This makes the synthesis and utilization of N-formylmethionine fundamental to bacterial growth, replication, and the production of virulence factors. nih.govasm.org

However, the very molecules that are essential for bacterial life also betray their presence to the host. The N-formylated peptides produced by bacteria like Listeria monocytogenes and Staphylococcus aureus are potent activators of the host's innate immune system, triggering neutrophil chemotaxis and other defense mechanisms via FPRs. aai.orgasm.org This creates a dynamic interplay where the pathogen's essential metabolic processes inadvertently provide the host with the signals needed to initiate an immune attack.

Impact on Intracellular Bacterial Growth

The synthesis of N-formylmethionine is a critical process for many intracellular bacterial pathogens. The folic acid metabolic pathway is essential for producing N10-formyltetrahydrofolate, which serves as the carbon donor for the creation of N-formylmethionine, the initiating amino acid in bacterial translation. asm.org

Studies on Listeria monocytogenes, a facultative intracellular pathogen, have highlighted the crucial role of N-formylmethionine for bacterial survival and proliferation within a host. asm.org Research comparing various metabolic mutants of L. monocytogenes revealed the following:

Mutants unable to synthesize N-formylmethionine showed nearly identical growth defects in broth and macrophages as mutants incapable of producing folates altogether. asm.org

In a mouse infection model, mutants lacking the ability to produce N-formylmethionine were severely attenuated, showing a reduction of approximately 4-log10 in colony-forming units in the liver compared to the wild-type bacteria. asm.org

In contrast, mutants unable to synthesize purines were only moderately less virulent (1.5-log10 reduction), and thymidine (B127349) synthesis mutants were fully virulent. asm.org

These findings strongly indicate that the primary and most critical function of folate metabolism during an L. monocytogenes infection is the generation of N-formylmethionine. asm.org This underscores its importance for intracellular bacterial growth. Similarly, in Streptococcus pneumoniae, methionine starvation leads to an accumulation of methionine derivatives, including N-formylmethionine, as part of a metabolic adaptation for survival under nutrient limitation. asm.org

Furthermore, in bacteria like E. coli, while not strictly essential for viability, the absence of N-terminal methionine formylation due to mutations in the formyltransferase gene leads to slower growth and increased sensitivity to stress. nih.gov The N-terminal formyl group on proteins can also act as a degradation signal, contributing to the quality control of protein synthesis. nih.govmicrobialcell.com

This compound in Metabolic Homeostasis and Disease States

Beyond its role in bacterial protein synthesis, N-formylmethionine and its derivatives have emerged as significant molecules in the context of host metabolic status and disease, particularly in conditions involving severe physiological stress.

Circulating N-Formylmethionine as a Metabolic Biomarker

Circulating N-formylmethionine is increasingly recognized as a biomarker for cellular stress and mitochondrial dysfunction. nih.govresearchgate.net Under conditions of cellular stress, mitochondria can be damaged and release their contents, including N-formylmethionyl peptides, which are then broken down to N-formylmethionine. nih.govresearchgate.net This makes its abundance in the bloodstream an indicator of ongoing disruption of cellular homeostasis. researchgate.net

Research has linked elevated levels of circulating N-formylmethionine to a distinct metabolic shift in critically ill patients. nih.govresearchgate.net This shift is characterized by:

Incomplete mitochondrial fatty acid oxidation: Evidenced by an increase in circulating short-chain acylcarnitines. nih.govresearchgate.net

Increased branched-chain amino acid (BCAA) metabolism. nih.govresearchgate.net

Activation of the pentose (B10789219) phosphate (B84403) pathway. nih.govresearchgate.net

Increased lactate (B86563) levels: Suggesting a rise in aerobic glycolysis or tissue hypoxia. researchgate.net

Elevated modified purine (B94841) nucleosides: Known to be released during oxidative stress. researchgate.net

This metabolic reprogramming indicates a failure of cells to adapt to stressors and is associated with poor outcomes. researchgate.net Furthermore, specific mitochondrial DNA (mtDNA) variations have been correlated with differing levels of N-formylmethionine, suggesting a genetic component to its regulation. nih.govkoreascience.kr For instance, certain haplogroups (like Uk) are associated with higher fMet levels, while others (like H4) are linked to lower levels. nih.gov This suggests that N-formylmethionine could serve as a potential biomarker for various age-related diseases. nih.govkoreascience.kr

Association with Mitochondrial Dysfunction and Mortality in Critical Illness

Multiple studies have established a strong association between high levels of circulating N-formylmethionine and increased mortality in critically ill patients, including those with septic shock and COVID-19. nih.govtandfonline.comnih.gov

A multi-cohort metabolomics study involving critically ill patients demonstrated a significant link between N-formylmethionine levels at ICU admission and 28-day mortality. nih.govresearchgate.net

| Cohort | Odds Ratio (OR) for 28-Day Mortality (Top vs. Bottom Quartile of N-formylmethionine) | 95% Confidence Interval (CI) | P-value |

| VITdAL-ICU | 2.4 | 1.5 - 4.0 | 0.001 |

| RoCI | 5.1 | 1.4 - 18.7 | 0.015 |

Data from a multicohort metabolomics study on critically ill patients. nih.govresearchgate.net

In patients with septic shock, N-formyl-L-methionine (f-Met) was identified as a key marker of mitochondrial dysfunction. nih.govresearchgate.net Its levels, along with other markers like N-lactoyl-amino acids, showed a greater separation between survivors and non-survivors than lactate, the standard clinical biomarker for septic shock. nih.govresearchgate.net

Elevated fMet levels have also been observed in patients with COVID-19, particularly in those who are critically ill. tandfonline.com These levels were found to contribute to exaggerated neutrophil activation, a key feature of severe COVID-19. tandfonline.com

Implications for Cellular Stress Responses

N-formylmethionine has direct implications for cellular stress responses, extending beyond its role as a damage-associated molecular pattern. nih.gov Supplementation of cells with exogenous fMet has been shown to trigger a variety of cellular responses, including:

Reduced mitochondrial translation and respiratory capacity. nih.govkoreascience.kr

Decreased formation of mitochondrial respiratory complexes I and IV. nih.govkoreascience.kr

Induction of the cytosolic integrated stress response (ISR). nih.govkoreascience.kr

The ISR is a conserved signaling pathway that cells activate in response to various stressors to restore homeostasis. The finding that fMet can trigger this response suggests it may act as an agonist for stress-responsive kinases that are upstream of the ISR. nih.govkoreascience.kr This positions N-formylmethionine not just as a byproduct of damage, but as an active signaling molecule that can modulate cellular stress pathways. nih.gov This function is distinct from the mitochondrial unfolded protein response, which was not affected by fMet supplementation. nih.gov

Biosynthesis and Metabolic Pathways Involving N Formyl Dl Methionine

Enzymatic Mechanisms of N-Formyl-DL-methionine Formation

The formation of N-formylmethionine is not a direct modification of the free amino acid but rather occurs after methionine has been attached to its specific transfer RNA (tRNA), a process central to protein synthesis.

The key enzyme responsible for the formylation of methionine is Methionyl-tRNA Formyltransferase (MTFMT), also referred to as formyltransferase (FMT). This enzyme's primary function is to catalyze the transfer of a formyl group to the methionine molecule that is already attached to its initiator tRNA, known as tRNAfMet. wikipedia.orgtandfonline.com

The process begins when the aminoacyl-tRNA synthetase loads methionine onto its cognate tRNA. wikipedia.orgmicrobialcell.com In bacteria, there are two types of tRNA for methionine: an initiator (tRNAfMet) and an elongator (tRNAMet). MTFMT specifically recognizes the unique structural features of the methionyl-tRNAfMet complex and catalyzes the formylation, creating formylmethionyl-tRNAfMet (fMet-tRNAfMet). wikipedia.orgnih.gov It does not act on methionine attached to the elongator tRNAMet. wikipedia.org This specificity ensures that only the initiating methionine is formylated. nih.gov In mammalian mitochondria, a single tRNAMet serves both initiation and elongation functions; a portion of the resulting Met-tRNAMet is formylated by mitochondrial MTFMT (Mtfmt) to become fMet-tRNAMet for initiation, while the rest remains as Met-tRNAMet for elongation. nih.govmdpi.com

Table 1: Key Characteristics of Methionyl-tRNA Formyltransferase (MTFMT)

| Feature | Description | Source(s) |

|---|---|---|

| Enzyme Name | Methionyl-tRNA Formyltransferase (MTFMT or FMT) | |

| Function | Catalyzes the formylation of methionyl-tRNA to formylmethionyl-tRNA. | uniprot.org |

| Substrate | Methionyl-tRNAfMet (in bacteria); a portion of Methionyl-tRNAMet (in mitochondria). | wikipedia.orgnih.gov |

| Product | Formylmethionyl-tRNAfMet (fMet-tRNAfMet). | nih.gov |

| Specificity | Acts only on initiator tRNA, not elongator tRNA. | wikipedia.org |

| Cellular Location | Bacteria; Eukaryotic organelles (mitochondria, chloroplasts). | wikipedia.orgbmbreports.org |

The formyl group required for the MTFMT-catalyzed reaction is donated by a specific cofactor derived from folate metabolism. asm.org Folate derivatives are essential carriers of one-carbon units in various metabolic processes, including the synthesis of purines, pyrimidines, and certain amino acids. nih.govasm.org

The direct donor of the one-carbon formyl group is 10-formyltetrahydrofolate (10-fTHF). tandfonline.com This molecule is a critical intermediate in the folate pathway. asm.orgresearchgate.net In organisms like Listeria monocytogenes, enzymes such as methylenetetrahydrofolate dehydrogenase/methenyltetrahydrofolate cyclohydrolase (FolD) and formyltetrahydrofolate synthetase (Fhs) are responsible for producing 10-fTHF. asm.orgresearchgate.net This underscores the direct and essential link between folate metabolism and the biosynthesis of N-formylmethionine. Studies have shown that for some intracellular pathogens, the primary role of folate metabolism during infection is specifically the generation of N-formylmethionine for initiating protein synthesis. asm.orgnih.govasm.org

Role of Methionyl-tRNA Formyltransferase (MTFMT)

Enzymatic Degradation and Deformylation Pathways

While N-formylmethionine is critical for initiating protein synthesis, the N-terminal fMet is removed from the majority of mature proteins. wikipedia.org This removal is a two-step process involving sequential enzymatic activities. Furthermore, pathways exist to degrade free fMet and fMet-containing peptides.

The first step in the removal of the initiating fMet from a newly synthesized polypeptide chain is deformylation, which is catalyzed by the enzyme Peptide Deformylase (PDF). nih.govmpg.de PDF is a metalloprotease that hydrolytically cleaves the formyl group from the N-terminal fMet, converting it back to a regular methionine residue. wikipedia.orgmpg.de This reaction is essential for bacterial viability and must occur before the subsequent removal of the methionine residue itself. nih.govpharmacophorejournal.com

PDF acts co-translationally, associating with the ribosome to access the nascent polypeptide chain as it emerges from the ribosomal exit tunnel. nih.gov The substrate-binding site of PDF has been described as having several pockets (S1', S2', S3') that accommodate the N-terminal residues of the peptide. nih.gov The S1' pocket is typically a hydrophobic pocket that accommodates the methionine side chain. The efficiency of deformylation can be influenced by the nature of the amino acid residue at the second position of the polypeptide chain. nih.gov However, unlike methionine aminopeptidase (B13392206), PDF's activity is generally considered less sensitive to the identity of this second residue, allowing for the systematic deformylation of most N-formylmethionine peptides. asm.org

In mammalian systems, a distinct pathway exists to degrade N-formylmethionyl peptides, which can be released by bacteria and act as potent inflammatory agents. nih.gov N-Formylmethionine Aminopeptidase (fMAP), also identified as α-N-acylpeptide hydrolase (APH), plays a crucial role in this process. acs.org This enzyme is found in locations like the intestinal mucosa, where it can prevent the absorption of bioactive peptides produced by gut bacteria. nih.gov

fMAP specifically cleaves the N-terminal N-formylmethionine from oligopeptides. nih.govacs.org For example, it can degrade the potent chemotactic peptide f-Met-Leu-Phe (fMLF) by releasing fMet, thereby eliminating the peptide's biological activity. acs.org The enzyme demonstrates specificity for N-terminal acyl-methionine residues and does not act on peptides with other N-acylated amino acids. nih.govacs.org

Table 2: Kinetic Properties of Rat Intestinal N-Formylmethionine Aminopeptidase (fMAP)

| Substrate | kcat (s-1) | KM (mM) | kcat/KM (M-1s-1) | Source(s) |

|---|---|---|---|---|

| f-Met-Leu-Phe | 14 | 0.60 | 22,500 | acs.org |

Following the action of fMAP, which releases free N-formylmethionine, a second enzyme acts to complete the degradation. This enzyme has been identified as N-Acylase IA (or Nα-acyl-l-amino acid amidohydrolase). acs.org Its function is to hydrolyze the free N-formylmethionine into its constituent parts: formate (B1220265) and methionine. acs.org

This sequential action of fMAP and N-Acylase IA provides a protective mechanism, efficiently degrading potentially harmful N-formylated peptides released by bacteria or damaged mitochondria. acs.orgresearchgate.net Studies on rat kidney acylases have shown that deacetylation and deformylation are common properties of these enzymes, though the affinity for N-acetylated substrates is markedly higher than for N-formylated ones. core.ac.uk

Table 3: Kinetic Properties of Rat Intestinal N-Acylase IA

| Substrate | kcat (s-1) | KM (mM) | kcat/KM (M-1s-1) | Source(s) |

|---|---|---|---|---|

| N-formylmethionine | 7.9 | 3.1 | 2,550 | acs.org |

N-Formylmethionine Aminopeptidase (fMAP) and its Role

Interconversion with Methionine and Other Derivatives

This compound is a derivative of the amino acid methionine and is primarily recognized for its role in initiating protein synthesis in bacteria, mitochondria, and chloroplasts. wikipedia.orgnih.govmicrobialcell.com Its metabolic significance is deeply intertwined with its ability to be converted back to methionine, which then participates in a wide array of cellular processes. This section details the pathways for this conversion, the subsequent connection to sulfur metabolism, and the critical role of stereochemistry in the oxidation and reduction of methionine residues.

Pathways of Methionine Regeneration

The primary route for regenerating methionine from N-formylmethionine occurs post-translationally in organisms that use it for protein synthesis initiation. The process involves a two-step enzymatic sequence.

First, the enzyme peptide deformylase (PDF) removes the formyl group from the N-terminal N-formylmethionine residue of the nascent polypeptide chain, converting it back to a standard methionine residue. wikipedia.orgmicrobialcell.com Following deformylation, methionine aminopeptidase (MAP) may then cleave the now N-terminal methionine from the protein. wikipedia.orgmdpi.com The specificity of MAP is dependent on the nature of the adjacent amino acid residue. researchgate.net

While the primary function is on polypeptides, related enzymes can also process free N-formylmethionine. For instance, N-acyl-l-amino acid amidohydrolase can hydrolyze free N-formylmethionine into formate and methionine. acs.org This regeneration is crucial as it allows the liberated methionine to enter the cell's metabolic pool for use in further protein synthesis or other pathways.

| Enzyme | Function in Methionine Regeneration | Substrate | Product |

| Peptide Deformylase (PDF) | Removes the formyl group from N-terminal fMet in new proteins. wikipedia.orgmicrobialcell.com | N-Formylmethionine-polypeptide | Methionine-polypeptide |

| Methionine Aminopeptidase (MAP) | Cleaves the N-terminal methionine residue from proteins. wikipedia.orgmdpi.com | Methionine-polypeptide | Free Methionine + Polypeptide |

| N-acyl-l-amino acid amidohydrolase | Hydrolyzes free N-formylmethionine. acs.org | N-Formylmethionine | Methionine + Formate |

Sulfur Metabolism and Transsulfuration Pathway Connections

Once methionine is regenerated, it serves as a key entry point into sulfur metabolism. nih.gov Methionine is a crucial metabolite that influences redox homeostasis and is a precursor for other sulfur-containing compounds. nih.govnih.gov The central pathway is the transsulfuration pathway , which facilitates the synthesis of another sulfur-containing amino acid, cysteine, from methionine. nih.govscispace.com

The pathway initiates with the conversion of methionine to S-adenosylmethionine (SAM) by the enzyme methionine adenosyltransferase. nih.govwikipedia.org SAM is a vital molecule that acts as a universal donor of methyl groups for numerous methylation reactions. nih.gov After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH) . mdpi.comwikipedia.org

SAH is then hydrolyzed to produce homocysteine . nih.govmdpi.com Homocysteine is a critical branch-point intermediate. It can either be remethylated to regenerate methionine or it can enter the transsulfuration pathway to produce cysteine. nih.govwikipedia.org In the latter case, homocysteine condenses with serine to form cystathionine, which is then cleaved to yield cysteine. scispace.com This pathway effectively transfers the sulfur atom from methionine to serine, highlighting the central role of methionine in synthesizing other essential sulfur compounds like cysteine and glutathione. nih.govresearchgate.net

Biological Significance of Methionine Sulfoxide (B87167) Stereochemistry

The sulfur atom in methionine is susceptible to oxidation by reactive oxygen species (ROS), which can convert it to methionine sulfoxide (MetO) . nih.govwikipedia.org This oxidation creates a chiral center at the sulfur atom, resulting in two distinct diastereomers: methionine-(S)-sulfoxide and methionine-(R)-sulfoxide . nih.govnih.gov The ability of cells to repair this oxidative damage is crucial for maintaining protein integrity and function. portlandpress.comnih.gov

This repair is carried out by a family of enzymes called methionine sulfoxide reductases (Msrs) , which exhibit high stereospecificity. wikipedia.orgnih.gov

MsrA specifically reduces the S-epimer of methionine sulfoxide (Met-S-SO) back to methionine. nih.govpnas.orgasm.org It can act on both free methionine sulfoxide and residues within proteins. nih.govnih.gov

MsrB is specific for the R-epimer (Met-R-SO) and primarily acts on methionine sulfoxide residues within proteins. nih.govnih.govmdpi.com

The presence of both MsrA and MsrB in most organisms underscores the biological importance of being able to reduce both diastereomers, thereby reversing oxidative damage. nih.govnih.gov This enzymatic repair system is a key antioxidant defense mechanism, protecting cells from oxidative stress by ensuring the reversible oxidation of methionine residues. portlandpress.comnih.govmdpi.com The decline in Msr activity is associated with aging and the accumulation of oxidized proteins. nih.govnih.gov

| Enzyme Family | Specific Substrate | Primary Function |

| Methionine Sulfoxide Reductase A (MsrA) | Methionine-(S)-sulfoxide (free and in proteins). nih.govnih.gov | Reduces the S-diastereomer of methionine sulfoxide back to methionine. pnas.orgasm.org |

| Methionine Sulfoxide Reductase B (MsrB) | Methionine-(R)-sulfoxide (in proteins). nih.govnih.gov | Reduces the R-diastereomer of methionine sulfoxide back to methionine. mdpi.com |

Synthesis and Derivatization Strategies for N Formyl Dl Methionine and Analogs

Chemical Synthesis Methodologies

Chemical synthesis provides a direct route to N-Formyl-DL-methionine and its derivatives, offering flexibility in introducing modifications. However, the chemical lability of the formyl group presents a significant hurdle that requires specialized strategies.

Strecker Synthesis Adaptations

The Strecker synthesis is a foundational method for producing amino acids. The classical approach involves the reaction of an aldehyde with ammonia (B1221849) and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to yield the corresponding amino acid. wikipedia.orgmasterorganicchemistry.com For the production of racemic DL-methionine, the starting aldehyde is methional (3-methylthiopropanal). wikipedia.org

The direct output of the Strecker synthesis is the amino acid itself (DL-methionine). To produce this compound, the synthesis must be adapted. This can be achieved in two primary ways:

Post-Synthesis Formylation: The most straightforward adaptation is a two-step process where DL-methionine is first synthesized via the classical Strecker method and then subsequently formylated. The formylation of the amino group can be achieved using various reagents, such as a mixture of formic acid and acetic anhydride. acs.org

Integrated Formylation: More advanced adaptations aim to integrate the formylation within the synthesis pathway. Research has shown that N-formylaminonitriles, the direct precursors to N-formylated amino acids, can be synthesized in a one-pot reaction. This method involves heating the starting aldehyde with equimolar amounts of sodium cyanide and formic acid in a formamide (B127407) solvent. acs.org This approach bypasses the need for ammonia and produces the N-formylated nitrile, which can then be hydrolyzed to this compound. acs.org

The Strecker synthesis inherently produces a racemic mixture, meaning it yields both D- and L-enantiomers. wikipedia.org Therefore, these adaptations are well-suited for the production of N-Formyl-DL -methionine.

Synthesis of N-Formylmethionylated Peptidyl-tRNA Mimics

The study of ribosomal translation often requires stable mimics of peptidyl-tRNAs initiated with N-formylmethionine (fMet). The chemical synthesis of these complex conjugates, which link a peptide to an RNA molecule, presents unique challenges. A practical strategy has been developed to overcome the inherent instability of the N-terminal formyl group. nih.gov

The synthesis begins on a solid support to which the 3'-end adenosine (B11128) of the tRNA and the C-terminal amino acid of the desired peptide are anchored. wikipedia.orgnih.gov The peptide chain is then elongated using standard solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids. nih.gov The crucial step involves the attachment of N-formylmethionine. Instead of adding it during the sequential SPPS process, a more robust method is employed to prevent the loss of the formyl group. nih.govorganic-chemistry.org

The developed solution is to couple an activated form of N-formyl-L-methionine to the fully assembled and deprotected peptidyl-RNA conjugate in a solution-phase reaction. nih.govorganic-chemistry.orgmicrobialcell.com This strategy circumvents the harsh basic conditions of the final deprotection step that would otherwise cleave the formyl group. nih.gov An example of the activated species used is N-formyl-L-methionine pentafluorophenyl ester (fMet-OPfp). masterorganicchemistry.com

Table 1: Reaction Conditions for N-formylmethionylation of Peptidyl-RNA Conjugates This table is generated based on data from a study on the synthesis of N-formylmethionylated peptidyl-tRNA mimics. masterorganicchemistry.com

| Parameter | Value |

|---|---|

| Reactant 1 | Peptidyl-RNA Conjugate (100 µM) |

| Reactant 2 | N-fMet pentafluorophenyl ester (20 mM) |

| Solvent | 100 mM Tris·HCl (pH 8) and DMSO (1:1) |

| Temperature | 37 °C |

| Reaction Time | 15 min |

This approach has proven effective for creating hydrolysis-resistant, N-terminally formylated peptidyl-tRNA mimics, enabling detailed structural and functional studies of the ribosome. nih.govmicrobialcell.com

Challenges in Maintaining Formyl Group Integrity during Synthesis

The primary challenge in the chemical synthesis of N-formylmethionine-containing peptides and their analogs is the instability of the Nα-formyl group. nih.govorganic-chemistry.org This functional group is susceptible to cleavage under conditions commonly used in peptide synthesis.

Key challenges include:

Basic Cleavage: Standard solid-phase synthesis strategies for peptidyl-RNA conjugates require a final deprotection and release step under basic aqueous conditions. The formyl group is highly labile in this basic environment and is easily cleaved, resulting in a free N-terminal methionine instead of the desired N-formylmethionine. nih.govorganic-chemistry.orgmicrobialcell.com

Oxidation: During RNA solid-phase synthesis, the phosphite (B83602) chemistry used involves an oxidation step after each nucleotide coupling. The methionine residue itself is susceptible to oxidation (from S to S=O) under these conditions, which can compromise the integrity of the final product. nih.gov The post-synthesis coupling strategy helps mitigate this by adding the fMet residue at the end. nih.gov

Acidic Conditions: While the formyl group is generally stable under acidic conditions, the use of strong acids like trifluoroacetic acid (TFA) for cleavage from the resin can also present difficulties, potentially interfering with the structural integrity of the peptide. taylorandfrancis.com However, for peptidyl-RNA conjugates, acidic deprotection is often incompatible with the RNA moiety. nih.gov

These challenges necessitated the development of synthesis strategies, such as the late-stage solution-phase formylation described previously, to protect the fragile formyl group until the final step. nih.gov

Biotechnological Production Approaches

Biotechnological methods leverage cellular machinery, either in whole-cell systems or as isolated components, to produce this compound. These approaches are rooted in the natural biological pathway for protein synthesis initiation in bacteria.

Enzymatic Conversions and Biocatalysis

The biological formation of N-formylmethionine is catalyzed by the enzyme methionyl-tRNA formyltransferase (MTF) , also known as formyltransferase (FMT). pnas.orgwikipedia.orgasm.org This enzyme provides a direct biocatalytic route for the specific formylation of methionine.

The enzymatic reaction proceeds as follows:

MTF catalyzes the transfer of a formyl group from a donor molecule, 10-formyltetrahydrofolate (10-CHO-THF), to the α-amino group of methionine. nih.gov

Crucially, the enzyme does not act on free methionine. It is highly specific for methionine that has already been attached to its cognate initiator transfer RNA (tRNAfMet). wikipedia.org

Therefore, a cell-free enzymatic synthesis system would require:

Methionine

Initiator tRNA (tRNAfMet)

Methionyl-tRNA synthetase (to attach methionine to the tRNA)

Methionyl-tRNA formyltransferase (MTF)

A formyl donor, such as 10-formyltetrahydrofolate.

An appropriate buffer system and energy source (ATP) for the synthetase step.

Studies have shown that MTF can also utilize 10-formyldihydrofolate (B1664512) as an alternative formyl donor. acs.org A challenge in developing such a system is the potential degradation of the product. Enzymes like peptide deformylase (PDF) and N-formylmethionine aminopeptidase (B13392206) exist in cells to remove the formyl group or the entire fMet residue from nascent proteins, and their activity would need to be controlled or eliminated in a production environment. acs.orgnih.gov

Microbial Fermentation Strategies

Microbial fermentation offers a potential route for the large-scale production of methionine and its derivatives. While industrial fermentation has been heavily optimized for producing L-methionine using strains like Corynebacterium glutamicum and engineered Escherichia coli, specific strategies for producing N-formylmethionine are less developed but conceptually feasible. google.com

Since bacteria naturally initiate protein synthesis with N-formylmethionine, the necessary enzymatic machinery is already present. wikipedia.org A fermentation strategy could involve genetically engineering a microbial host to overproduce and accumulate free N-formylmethionine. This could be achieved by:

Overexpression of Key Enzymes: Increasing the expression of the gene for methionyl-tRNA formyltransferase (fmt) would enhance the cell's capacity to formylate Met-tRNAfMet. Studies have successfully expressed the E. coli fmt gene in yeast, leading to the formylation of the cytoplasmic initiator tRNA, demonstrating the portability of this enzymatic function.

Enhancing Precursor Supply: The fermentation process would need to be optimized for the high-level production of the precursor, L-methionine. This is often achieved by using mutant strains that are resistant to methionine analogs like ethionine and selenomethionine, which deregulates the methionine biosynthetic pathway.

Blocking Downstream Processing: In bacteria, the formyl group is typically removed from nascent proteins by peptide deformylase (PDF). wikipedia.org The fmt gene often exists in an operon with the gene for PDF (def). asm.org A viable strategy would be to inhibit or knock out the def gene. This would prevent the deformylation step, leading to the accumulation of N-formylated proteins, and potentially increasing the intracellular pool of free N-formylmethionine that could be transported out of the cell.

Such an engineered organism, when grown in an optimized fermentation medium, could be designed to produce and secrete N-formylmethionine.

Synthesis and Investigation of Fluorinated Methionine Analogs

The strategic incorporation of fluorine into amino acids like methionine has become a powerful tool in chemical biology and medicinal chemistry. Fluorinated analogs of methionine are synthesized to probe protein structure and function, modulate biological activity, and create novel therapeutic agents. The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly alter the electronic properties, hydrophobicity, and metabolic stability of the parent amino acid. medchemexpress.comwikipedia.org These analogs serve as valuable replacements for methionine in proteins, allowing for detailed investigation using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. medchemexpress.comnih.gov Research has focused on developing various fluorinated methionines, including difluoro- and trifluoromethionine, to explore their effects on protein stability, enzyme kinetics, and potential as inhibitors for specific enzymes. nih.govscispace.com

N-Formyl-DL-homomethionine

Detailed synthesis strategies specifically for N-Formyl-DL-homomethionine are not extensively documented in readily available scientific literature. However, its synthesis can be logically inferred from established chemical methods for the N-formylation of amino acids. The process would likely involve two key stages: the availability of the precursor DL-homomethionine and the subsequent formylation of its amino group.

DL-homomethionine itself is a derivative of methionine. medchemexpress.com The N-formylation of the primary amine of DL-homomethionine could be achieved using various established procedures. A common and practical method involves reacting the amino acid with formic acid, often in a solvent like toluene (B28343) with a Dean-Stark trap to remove water and drive the reaction to completion. chemrxiv.org Other reported methods for N-formylation include the use of acetic formic anhydride, although this reagent is sensitive to moisture. chemrxiv.org More modern and milder methods have also been developed, such as peroxide-mediated decarboxylative coupling with glyoxylic acid or using a catalytic amount of molecular iodine with formic acid under solvent-free conditions, which has been shown to be effective for α-amino acid esters without causing epimerization. organic-chemistry.orgwikipedia.org The attachment of an N-formyl group is a critical modification in certain biological contexts; for example, N-formylmethionine (fMet) is essential for initiating protein synthesis in bacteria. nih.govchemicalbook.com A key challenge in such syntheses, particularly in the context of larger molecules like peptides, is ensuring the stability of the formyl group, which can be sensitive to basic conditions used for deprotection. researchgate.net

Table 1: Properties of N-Formylmethionine (Related Compound)

| Property | Value |

|---|---|

| IUPAC Name | 2-formamido-4-methylsulfanylbutanoic acid |

| Molecular Formula | C₆H₁₁NO₃S |

| Molar Mass | 177.22 g/mol |

| Synonyms | Formylmethionine, For-Met-OH |

Data sourced from PubChem and Wikipedia. scispace.comnih.gov

L-S-(difluoromethyl)homocysteine (L-difluoromethionine)

L-S-(difluoromethyl)homocysteine, commonly known as L-difluoromethionine (DFM), is a stable analog of methionine that has been synthesized for biophysical and biochemical studies. medchemexpress.com The introduction of the difluoromethyl group in place of the natural methyl group alters the electronic properties of the sulfur atom without imposing significant steric hindrance. medchemexpress.comnih.gov

The synthesis of DFM has been undertaken to explore its incorporation into proteins as a non-natural amino acid. nih.gov This allows for the study of protein structure and function using ¹⁹F NMR, as the fluorine atoms serve as sensitive NMR-active nuclei. medchemexpress.com Research has shown that DFM can be successfully incorporated into proteins, such as the alkaline protease from Pseudomonas aeruginosa (AprA). nih.gov Investigations into AprA containing DFM revealed that the incorporation only slightly altered the enzyme's kinetics and did not cause significant changes in its thermal stability. nih.gov This suggests that DFM is a well-tolerated substitute for methionine, making it a valuable tool for studying metalloenzymes where methionine acts as a ligand to a metal center. medchemexpress.comnih.gov

Table 2: Chemical and Physical Properties of L-Difluoromethionine

| Property | Value |

|---|---|

| IUPAC Name | (2S)-2-amino-4-(difluoromethylsulfanyl)butanoic acid |

| Molecular Formula | C₅H₉F₂NO₂S |

| Molecular Weight | 185.19 g/mol |

| Class | L-alpha-amino acid |

| Synonyms | DFM, S-(Difluoromethyl)homocysteine |

Data sourced from PubChem and DrugBank. nih.govchemicalbook.com

L-S-(trifluoromethyl)homocysteine (L-trifluoromethionine)

L-S-(trifluoromethyl)homocysteine, or L-trifluoromethionine (TFM), is another key fluorinated analog of methionine. researchgate.net It is classified as a non-proteinogenic L-alpha-amino acid where the S-methyl group is substituted with a trifluoromethyl group. researchgate.net This substitution significantly increases the local hydrophobicity of the molecule. nih.gov

L-trifluoromethionine has been widely investigated for its utility in protein engineering and as a biochemical probe. nih.gov It can be incorporated into recombinant proteins, and the trifluoromethyl group serves as a powerful ¹⁹F NMR reporter to study protein structure, dynamics, and ligand binding. nih.gov For instance, when TFM was incorporated into bacteriophage lambda lysozyme, it did not hinder the enzyme's function. Interestingly, the ¹⁹F NMR spectrum of the TFM-labeled enzyme showed four distinct resonances for the three methionine residues, suggesting that the incorporation of TFM can induce subtle conformational changes in the protein structure. Furthermore, TFM has been studied for its biological activity; it has been shown to strongly inhibit the growth of bacteria that metabolize methionine to produce methyl mercaptan, such as Porphyromonas gingivalis. nih.gov This has led to its investigation as a potential prodrug against pathogens that contain the enzyme methionine gamma-lyase, which is absent in mammals. wikipedia.org

Table 3: Chemical and Physical Properties of L-Trifluoromethionine

| Property | Value |

|---|---|

| IUPAC Name | (2S)-2-amino-4-(trifluoromethylsulfanyl)butanoic acid |

| Molecular Formula | C₅H₈F₃NO₂S |

| Molecular Weight | 203.19 g/mol |

| Melting Point | ~224–226 °C (with decomposition) |

| Synonyms | TFM, Trifluoro-L-methionine |

Data sourced from PubChem and EvitaChem. researchgate.net

Analytical Techniques for N Formyl Dl Methionine Research

Chromatographic Methods for Separation and Quantification

Chromatography is a fundamental technique for the separation and analysis of N-Formyl-DL-methionine. By exploiting the differential partitioning of the compound between a stationary phase and a mobile phase, researchers can isolate it from related amino acids, peptides, and other metabolites.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantification and purification of this compound. Its high resolution and sensitivity make it suitable for a wide range of applications.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this compound. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with an acid modifier like trifluoroacetic acid (TFA) to improve peak shape. This compound, being more hydrophobic than its parent amino acid DL-methionine due to the formyl group, elutes later.

Research has demonstrated the use of HPLC for monitoring the synthesis of N-formylmethionyl peptides. For instance, the formylation of methionyl-glycine can be tracked by observing the disappearance of the starting material and the appearance of the N-formylmethionyl-glycine product peak at a distinct retention time. Detection is commonly achieved using ultraviolet (UV) absorbance, typically at wavelengths between 210 and 230 nm, where the peptide bond and the formyl group absorb light.

Table 1: Example HPLC Parameters for N-Formyl-Methionine Containing Peptides

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18 (Reversed-Phase) | Separates compounds based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile in Water with 0.1% TFA | Elutes compounds of varying polarities. TFA acts as an ion-pairing agent to improve peak sharpness. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for efficient separation. |

| Detection | UV Absorbance at 214 nm | Detects the peptide backbone and formyl group for quantification. |

| Retention Time | Dependent on specific peptide structure | N-formylation increases retention time compared to the non-formylated peptide. |

Paper Chromatography (PC) and Thin Layer Chromatography (TLC)

While largely superseded by HPLC for quantitative analysis, Paper Chromatography (PC) and Thin Layer Chromatography (TLC) remain valuable for rapid, qualitative assessments and for monitoring reaction progress due to their simplicity and low cost.

In TLC, a small spot of the sample containing this compound is applied to a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then placed in a sealed chamber with a solvent system (mobile phase), which moves up the plate by capillary action. The separation is based on the differential affinity of the compound for the stationary and mobile phases. For this compound, a common solvent system might consist of a mixture of butanol, acetic acid, and water.

After development, the spots are visualized. Since amino acids are often colorless, visualization can be achieved by spraying the plate with a reagent like ninhydrin (B49086), which reacts with free amino groups. However, since the alpha-amino group in this compound is blocked, ninhydrin is less effective. An alternative is a chlorine/o-tolidine spray, which can detect N-acylated amino acids. The position of the spot, represented by its retention factor (Rf) value, is characteristic of the compound in a given system and can be compared to a standard.

Mass Spectrometry (MS) Based Approaches

Mass spectrometry is an indispensable tool in the analysis of this compound, providing information on its mass, elemental composition, and structure. It is often coupled with a chromatographic separation technique (e.g., LC-MS) for comprehensive analysis of complex samples.

Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry

Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry offers ultra-high resolution and exceptional mass accuracy. This capability is crucial for unambiguously determining the elemental composition of this compound and distinguishing it from other molecules with very similar masses (isobars). While less common for routine analysis due to its cost and complexity, FT-ICR MS is unparalleled for detailed structural studies and the analysis of complex biological or chemical mixtures where precise mass identification is critical.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like this compound and its corresponding peptides. ESI-MS allows these molecules to be transferred from a liquid phase to the gas phase as intact, charged ions with minimal fragmentation.

When coupled with HPLC (LC-ESI-MS), it provides both separation and highly sensitive detection. This compound can be detected as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. The accurate mass measurement of this ion confirms the presence of the compound. For example, this compound has a monoisotopic mass of 177.046 Da, and ESI-MS can readily detect the corresponding ion at m/z 178.053 in positive mode.

Mass Spectral Fingerprinting for Protein Identification

In the field of proteomics, mass spectrometry is fundamental for identifying proteins. A common strategy is "bottom-up" proteomics, where proteins are enzymatically digested (e.g., with trypsin) into smaller peptides, which are then analyzed by MS. The resulting set of peptide masses serves as a "mass fingerprint" that can be matched to a protein database.

The presence of N-formylmethionine (the biologically active L-isomer) at the N-terminus of proteins is a hallmark of prokaryotic (and mitochondrial/chloroplast) origin. This modification results in a characteristic mass shift that is used for identification. When a protein is digested, the N-terminal peptide will retain the N-formylmethionine residue. The mass of this peptide will be 28.01 Da higher than the same peptide lacking the formyl group (the mass of CO).

Tandem mass spectrometry (MS/MS) can further confirm the identity. A specific peptide ion is isolated and fragmented, producing a spectrum of fragment ions. The fragmentation pattern reveals the amino acid sequence. The presence of an N-terminal N-formylmethionine residue can be confirmed by the specific masses of the resulting fragment ions (b- and y-ions). This technique is a powerful tool for identifying bacterial proteins in complex biological samples.

Table 2: Key Mass Spectrometry Data for N-Formylmethionine

| Analytical Parameter | Value/Observation | Significance |

|---|---|---|

| Monoisotopic Mass | 177.0460 Da | The precise theoretical mass used for high-resolution mass spectrometry identification. |

| Protonated Ion [M+H]⁺ | m/z 178.0533 | The ion typically observed in positive mode ESI-MS. |

| Formyl Group Mass | 28.010 Da (CO) | This mass difference is a key signature used in mass spectral fingerprinting to identify N-terminally formylated proteins. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. chemicalbook.comchemicalbook.comnih.gov Publicly available spectral data provides characteristic chemical shifts for the protons in this compound. chemicalbook.comspectrabase.com

¹H NMR Spectral Data for N-Formyl-L-methionine

| Assignment | Chemical Shift (ppm) |

|---|---|

| Formyl Proton (CHO) | 8.056 |

| Amide Proton (NH) | 8.41 |

| Alpha-Proton (α-CH) | 4.39 |

| Methylene Protons (CH₂) | 1.848 - 3.37 |

| Methyl Protons (CH₃) | 2.040 |

Note: Data corresponds to the L-enantiomer, but is representative for the DL-form. chemicalbook.com

Dynamic NMR (DNMR) is a specialized NMR technique used to study the rates of chemical exchange processes. While specific DNMR studies focused solely on the inversion dynamics of this compound are not extensively documented in readily available literature, the principles of this technique are applicable. For instance, DNMR has been employed to investigate the sulfur inversion rates in related methionine-containing compounds, such as platinum(II) complexes of trifluoromethionine. researchgate.net Such studies provide insights into the energy barriers associated with conformational changes. In the context of this compound, DNMR could potentially be used to study the dynamics of the formyl group rotation or the inversion at the sulfur atom, providing valuable information about the molecule's flexibility and conformational landscape in solution. The interpretation of relaxation parameters from ¹³C and ¹H NMR can also provide insights into molecular dynamics. nih.gov

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the local environment of fluorine atoms within a molecule. biophysics.orgwikipedia.org While not directly applicable to this compound itself, it is a powerful tool for studying fluorinated analogs. The introduction of a fluorine-containing group, such as a trifluoromethyl group, into the methionine side chain creates a sensitive probe for monitoring molecular interactions and conformational changes. biophysics.orgnih.gov

The large chemical shift dispersion of ¹⁹F NMR makes it particularly useful for resolving signals from different fluorinated residues in a complex biological system. biophysics.orgwikipedia.org For example, research on proteins incorporating fluorinated amino acids, such as L-S-(trifluoromethyl)homocysteine (a trifluorinated methionine analog), has demonstrated the utility of ¹⁹F NMR in studying protein structure and ligand binding. nih.gov The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment, and changes in protein conformation upon ligand binding can be readily detected as shifts in the ¹⁹F NMR spectrum. biophysics.orgnih.gov This approach offers a promising avenue for investigating the interactions of this compound analogs with biological targets.

Dynamic NMR for Inversion Dynamics Studies

Spectroscopic and Colorimetric Assays (with considerations for matrix effects)

Spectroscopic and colorimetric assays provide a means to quantify this compound or the activity of enzymes that process it. These methods often rely on the change in absorbance or fluorescence of a reporter molecule.

For instance, the activity of enzymes that hydrolyze N-formyl peptides can be monitored continuously using a spectrophotometer. acs.org One such method involves coupling the enzymatic reaction to a secondary reaction that produces a chromogenic or fluorogenic product. A direct colorimetric assay using a reagent like 2-(5-nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol disodium (B8443419) salt dehydrate (nitro-PAPS) has been used to determine the concentration of metal cofactors in enzymes that act on N-formylated compounds. acs.org

When developing and applying these assays, it is crucial to consider matrix effects . The matrix refers to all the other components in the sample apart from the analyte of interest. These components can interfere with the assay, leading to inaccurate results. For example, in biological samples, proteins, lipids, and other small molecules can affect the absorbance or fluorescence properties of the reporter molecule or interact with the enzyme being assayed. To mitigate matrix effects, it is often necessary to perform sample preparation steps such as protein precipitation, extraction, or chromatography. acs.org Furthermore, the use of appropriate controls and standard curves prepared in a matrix that closely matches the sample is essential for accurate quantification. Immunological methods, such as ELISA, are also employed for the detection of N-formylated proteins, but these can also be susceptible to matrix effects. nih.gov

Theoretical and Computational Studies of N Formyl Dl Methionine

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools for exploring the conformational landscape and dynamic behavior of N-Formyl-DL-methionine and its derivatives. These approaches allow researchers to visualize and understand the molecule's flexibility and preferred shapes, which are critical for its biological function.

Computational studies utilizing methods like molecular dynamics (MD) simulations and density functional theory (DFT) have been applied to understand the three-dimensional structures of peptides containing N-formylmethionine. For instance, the conformational dynamics of N-Formyl-Methionyl-Alanyl-Serine have been shown to favor β-turn structures, a finding revealed through MD simulations. A detailed conformational analysis of the non-ionic N-formylmethionine molecule itself has been conducted using DFT at the B3LYP/6-31++G(d,p) level of theory. researchgate.net This study explored the potential energy surface around the molecule's seven major internal backbone torsional angles, identifying numerous possible conformers and analyzing the most stable ones. researchgate.net Such simulations are essential for predicting how the molecule will behave in different environments, such as in solution or when approaching a binding site.

Quantum Chemical Calculations (e.g., Ab Initio, Density Functional Theory)